

Comprehensive Spectroscopic Characterization of 3-(Propoxymethyl)-1-propyl-1H-pyrazole

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Compound of Interest

Compound Name: 3-(propoxymethyl)-1-propyl-1H-pyrazole

CAS No.: 1856030-05-1

Cat. No.: B2946073

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Executive Summary & Structural Context

3-(Propoxymethyl)-1-propyl-1H-pyrazole (CAS: 1856030-05-1) represents a specific subclass of 1,3-disubstituted pyrazoles, often utilized as scaffold intermediates in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).^[1]

The structural elucidation of this compound presents a unique spectroscopic challenge due to the presence of two distinct propyl chains in different electronic environments:

- N-Propyl: Attached to the pyrazole nitrogen (N1), exhibiting strong deshielding effects.
- O-Propyl: Part of the ether side chain at position C3, exhibiting inductive effects from the oxygen atom.

This guide provides a definitive framework for the identification and validation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Synthesis & Sample Preparation Context

Expert Insight: Before analysis, understanding the sample origin is critical. This compound is typically synthesized via the alkylation of 3-(chloromethyl)-1-propyl-1H-pyrazole with propanol or the Williamson ether synthesis of the corresponding pyrazole-methanol.

Experimental Protocol: Analytical Sample Preparation

To ensure high-fidelity spectroscopic data, follow this self-validating preparation protocol:

- Solvent Selection: Use Chloroform-d () (99.8% D) with 0.03% TMS (Tetramethylsilane) as the internal standard. is preferred over DMSO- to prevent solvent peak overlap with the ether methylene protons.
- Concentration:
 - NMR: Dissolve 5–10 mg of analyte in 0.6 mL solvent.
 - NMR: Dissolve 20–30 mg of analyte to ensure adequate signal-to-noise ratio for quaternary carbons.
- Filtration: Pass the solution through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., NaCl/KBr) from the synthesis workup, which can cause line broadening.

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and analyze fragmentation stability.

Data Summary

- Molecular Formula:
[\[2\]](#)
- Exact Mass: 182.1419 Da
- Ionization Mode: Electrospray Ionization (ESI) or EI (70 eV).

Fragmentation Logic

The mass spectrum is dominated by the stability of the aromatic pyrazole core. The primary fragmentation pathway involves the cleavage of the ether linkage and the N-alkyl chain.

Key Diagnostic Ions:

- $[M+H]^+$ (m/z 183.15): The protonated molecular ion (Base peak in ESI).
- m/z 123: Loss of the O-propyl group (), leaving the methyl-pyrazole cation.
- m/z 43: Propyl cation (), common in both chains.

Figure 1: MS Fragmentation Pathway (DOT Visualization)

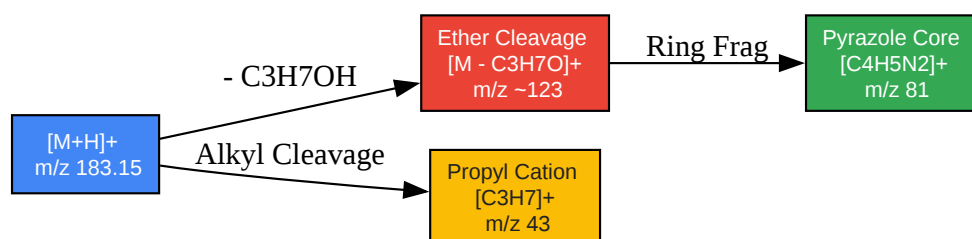


Figure 1: Predicted ESI-MS Fragmentation Pathway for 3-(propoxymethyl)-1-propyl-1H-pyrazole

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Caption: Logical fragmentation cascade showing the stability of the pyrazole core after side-chain loss.

Infrared Spectroscopy (IR)

Objective: Identify functional group fingerprints and absence of precursor impurities (e.g., -OH, -NH).

Frequency ()	Vibration Mode	Structural Assignment
3100 – 3050	C-H Stretch ()	Pyrazole Ring Protons (H4, H5)
2960 – 2850	C-H Stretch ()	Propyl chains (Methyl/Methylene)
1590 – 1550	C=N / C=C Stretch	Pyrazole Ring Breathing
1120 – 1080	C-O-C Stretch	Diagnostic Ether Linkage
Absent	O-H / N-H Stretch	Confirms no unreacted alcohol or amine

Nuclear Magnetic Resonance (NMR) Analysis

Objective: Definitive structural assignment. The challenge is distinguishing the two propyl chains.

NMR (400 MHz,) Assignment Strategy

The N-propyl methylene is significantly more deshielded than the O-propyl methylene due to the aromatic ring current and the electronegativity of the nitrogen.

Table 1: Proton Chemical Shift Assignments

Position	(ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
H5	7.35	Doublet (d)	1H	2.2	Adjacent to N1; most deshielded aromatic.
H4	6.20	Doublet (d)	1H	2.2	C4 position; shielded by electron density.
Py-CH ₂ -O	4.50	Singlet (s)	2H	-	Benzylic-like position; shifted by Ring + Oxygen.
N-CH ₂	4.05	Triplet (t)	2H	7.1	Attached to N1; diagnostic triplet.
O-CH ₂	3.45	Triplet (t)	2H	6.8	Ether methylene; typical aliphatic ether range.
N-Pr-CH ₂	1.85	Multiplet (m)	2H	-	Beta to Nitrogen.
O-Pr-CH ₂	1.62	Multiplet (m)	2H	-	Beta to Oxygen.
CH ₃ (Both)	0.92	Overlapping (t)	6H	7.4	Terminal methyls often overlap.

NMR (100 MHz,) Assignment

- C3 (Quaternary): ~150 ppm (Ipso carbon attached to ether).
- C5 (CH): ~128 ppm.
- C4 (CH): ~105 ppm (Characteristic high-field aromatic signal for pyrazoles).
- Py-CH₂-O: ~66 ppm.
- O-CH₂: ~72 ppm.[3]
- N-CH₂: ~54 ppm.

Figure 2: NMR Correlation Logic (COSY/HMBC)

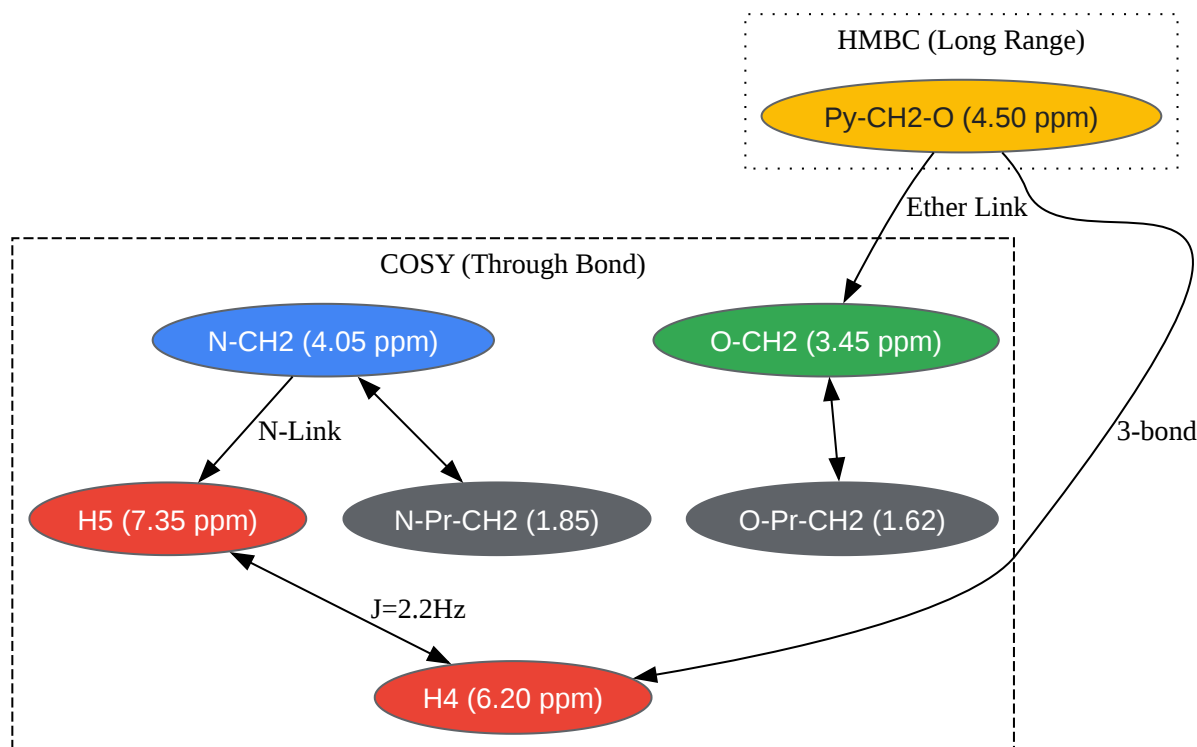


Figure 2: 2D-NMR Correlation Network for Structural Validation

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Caption: Visualizing key COSY (H-H) and HMBC (H-C) correlations required to distinguish the isomeric propyl chains.

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